

A Technical Guide to the Physical and Chemical Properties of Crystalline β -D-Altrose

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Compound of Interest

Compound Name: *beta-D-altropyranose*

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Introduction

D-Altrose is an aldohexose sugar, classified as a "rare sugar" due to its limited abundance in nature. It is a C-3 epimer of D-mannose.^{[1][2]} The crystalline form of its β -anomer, β -D-altropyranose, possesses distinct structural and chemical characteristics that make it a molecule of interest in glycobiology and as a chiral building block for the synthesis of novel therapeutic agents and other biologically active compounds.^{[2][3]} Understanding its fundamental physical and chemical properties is crucial for its application in research and development.

This technical guide provides an in-depth overview of the core properties of crystalline β -D-altrose, detailed experimental protocols for its characterization, and a summary of its structural data.

Chemical and Structural Properties

Molecular Structure and Conformation

In its crystalline state, β -D-altrose adopts a pyranose (six-membered) ring structure. X-ray diffraction studies have definitively shown that the aldopyranose ring exists in a 4C_1 chair conformation.^{[4][5]} The anomeric hydroxyl group (at the C-1 position) is in an equatorial

orientation, which defines the molecule as the β -anomer.^{[4][5]} This specific conformation influences its reactivity and interactions with biological systems.

In the crystal lattice, the molecule is stabilized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, resulting in the formation of two independent $\text{O}-\text{H}\cdots\text{O}-\text{H}\cdots$ helices that extend along the z-axis of the crystal.^{[4][5]}

Identification and Nomenclature

The key identifiers and chemical nomenclature for β -D-altrose are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|--|------------------------|
| Systematic Name | (2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4][5] |
| IUPAC Name | (2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [6] |
| Common Names | β -D-Altrose, beta-D-Altrose, β -D-Altropyranose | [6] |
| Molecular Formula | $\text{C}_6\text{H}_{12}\text{O}_6$ | [4][6] |
| Molar Mass | 180.16 g/mol | [4][6] |
| CAS Number | 7283-10-5 | [6] |

Physical Properties

The physical and crystallographic properties of β -D-altrose have been well-characterized. This data is essential for material handling, purification, and analytical method development.

Appearance, Solubility, and Thermal Properties

Crystalline D-altrose is typically a white to off-white powder.[\[2\]](#) It is soluble in water and practically insoluble in methanol.[\[1\]](#)[\[2\]](#) This differential solubility is often exploited for crystallization.

Optical Activity and Mutarotation

When dissolved in an aqueous solution, β -D-altrose, like other reducing sugars, undergoes mutarotation.[\[7\]](#)[\[8\]](#) This process involves the interconversion between the α and β anomers via the open-chain aldehyde form until an equilibrium is reached.[\[8\]](#)[\[9\]](#) The specific rotation of a freshly prepared solution of a pure anomer will change over time to a final, constant value.[\[8\]](#)[\[10\]](#) The equilibrium specific rotation for D-altrose in water has been reported as $[\alpha]D +32.6^\circ$.[\[2\]](#)

Summary of Physical and Crystallographic Data

The quantitative physical properties of crystalline β -D-altrose are summarized below.

| Property | Value | Reference(s) |
|---------------------------------|--|--|
| Appearance | White to off-white crystalline solid/powder | [2] [11] |
| Melting Point | 103-108 °C | [2] [11] |
| Solubility | Soluble in water, practically insoluble in methanol | [1] [2] |
| Specific Rotation (Equilibrium) | $[\alpha]D = +32.6^\circ$ (in water) | [2] |
| Crystal System | Trigonal | [4] [5] |
| Space Group | $P3_2$ | [4] [5] |
| Cell Dimensions | $a = 7.1749 (13) \text{ \AA}$, $c = 12.7415 (15) \text{ \AA}$ | [4] [5] |
| Unit Cell Volume | 568.04 (16) \AA^3 | [4] [5] |
| Molecules per Unit Cell (Z) | 3 | [4] [5] |
| Calculated Density | 1.580 Mg/m ³ | [4] |

Experimental Protocols

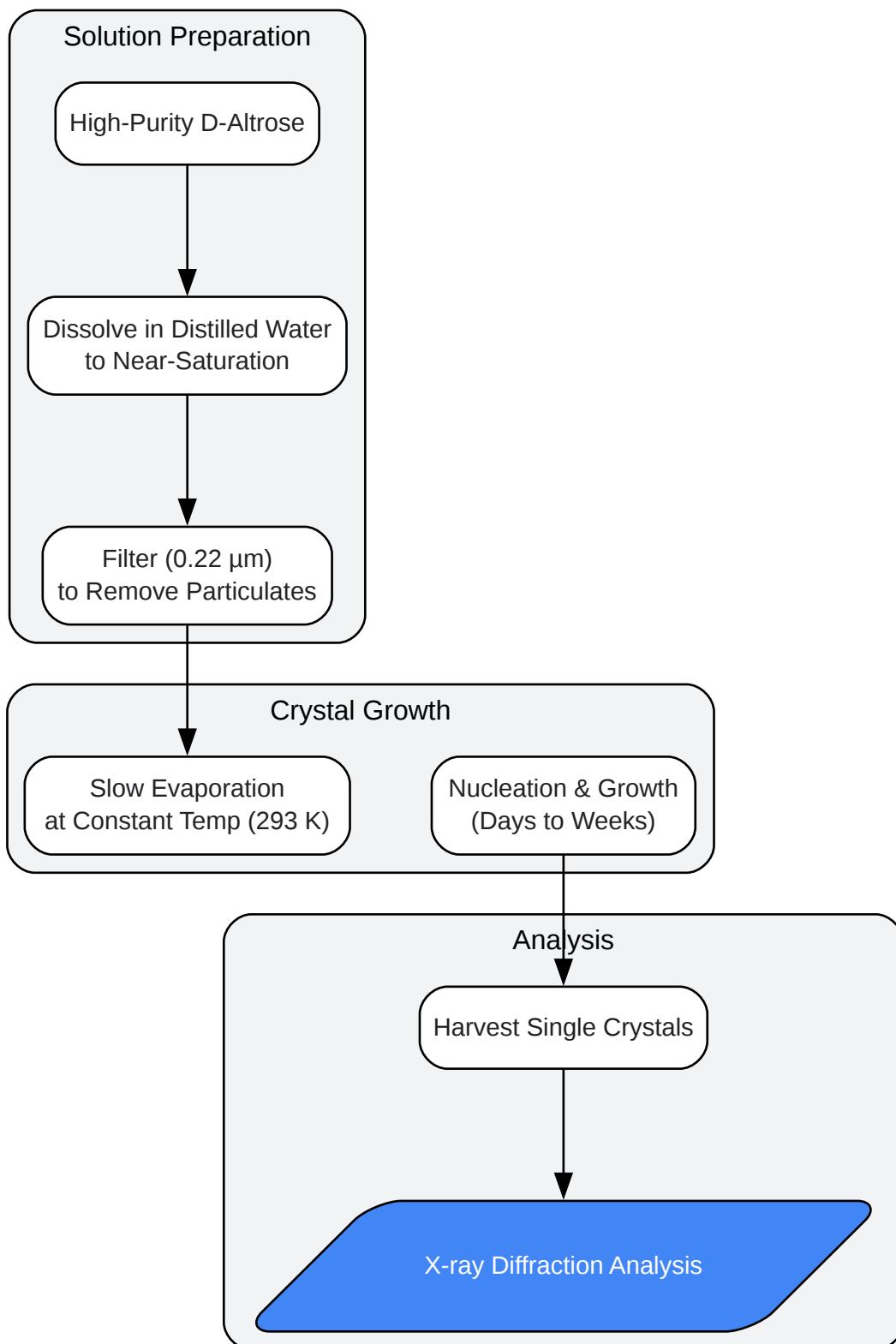
Obtaining high-quality crystals and characterizing their structure are fundamental steps in the study of β -D-altrose. The following sections detail the methodologies for these critical procedures.

Protocol for Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained using several methods. The slow evaporation technique is well-documented for β -D-altrose.

Method: Slow Evaporation

- Preparation of Solution: Prepare a near-saturated solution by dissolving approximately 20 mg of high-purity D-altrose in 4 mL of distilled water.^{[4][5]} Ensure the altrose is fully dissolved with gentle agitation.
- Filtration: Filter the solution through a 0.22 μm syringe filter into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate impurities that could act as unwanted nucleation sites.
- Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.
- Incubation: Place the vessel in a vibration-free environment at a constant temperature, such as 293 K (20 °C).^{[4][5]}
- Crystal Growth and Harvesting: Monitor the vessel daily. Suitable crystals, typically appearing within several days to a week, can be carefully harvested from the mother liquor using a cryo-loop or fine forceps.



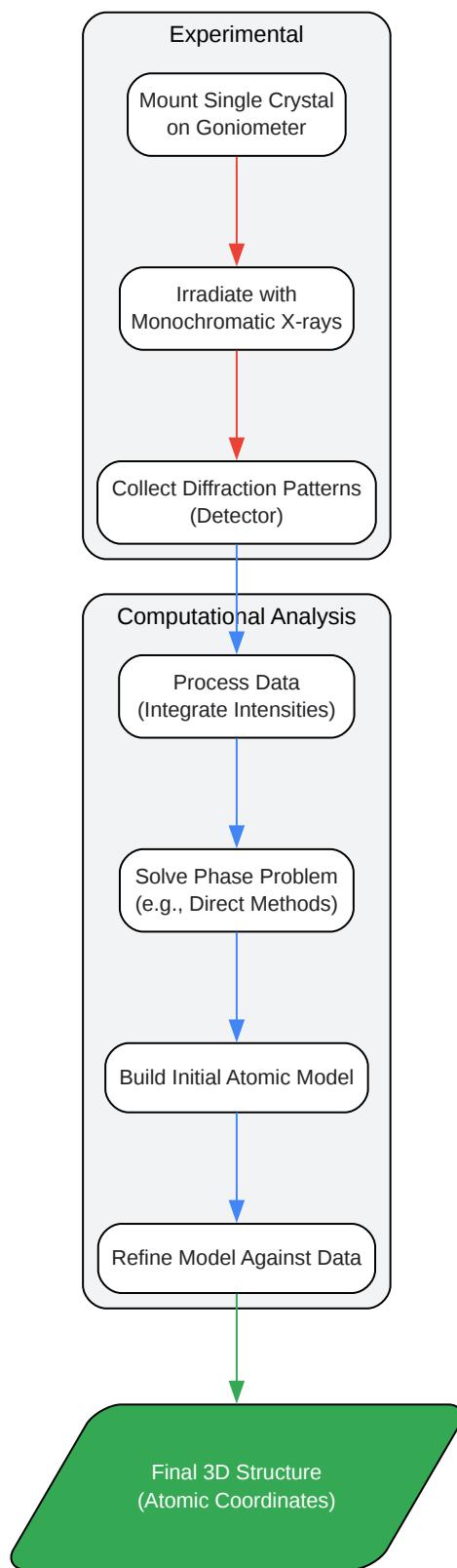
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Workflow for the Crystallization of β -D-Altrose.

Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

- **Crystal Mounting:** A single, high-quality crystal (ideally >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Cu K α radiation, $\lambda = 1.5418 \text{ \AA}$) is directed at the crystal.[4][5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.
- **Structure Solution and Refinement:** The "phase problem" is solved using computational methods (e.g., direct methods with software like SHELXS) to generate an initial electron density map.[4] An atomic model is built into this map and then refined using least-squares techniques (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.[4] The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.



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General Workflow for Single-Crystal X-ray Diffraction.

Biological Context

D-Altrose is considered an unnatural monosaccharide, meaning it is not commonly found in metabolic pathways of most organisms.^{[1][12]} While its direct biological roles are still an area of active research, its stereoisomer D-allose has demonstrated a range of biological activities, including anti-inflammatory, anti-oxidative, and immunosuppressant effects.^{[12][13]} The unique stereochemistry of D-altrose makes it a valuable tool for probing carbohydrate-protein interactions and for use in the stereospecific synthesis of complex molecules.^[3]

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